6-Bromo-7-chloro-8-fluoroquinoline

Sequential cross-coupling Chemoselective functionalization Late-stage diversification

6-Bromo-7-chloro-8-fluoroquinoline is a fully aromatized quinoline scaffold simultaneously substituted with bromine, chlorine, and fluorine at the 6-, 7-, and 8-positions, respectively. With a molecular formula of C₉H₄BrClFN and a molecular weight of 260.49 g·mol⁻¹, it constitutes a dense, tri-halogenated heterocyclic core.

Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
CAS No. 1375069-04-7
Cat. No. B1473723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-chloro-8-fluoroquinoline
CAS1375069-04-7
Molecular FormulaC9H4BrClFN
Molecular Weight260.49 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C(=C2N=C1)F)Cl)Br
InChIInChI=1S/C9H4BrClFN/c10-6-4-5-2-1-3-13-9(5)8(12)7(6)11/h1-4H
InChIKeyQHMLGOVAVIKSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-chloro-8-fluoroquinoline (CAS 1375069-04-7) – Procurement-Ready Tri-Halogenated Quinoline Building Block


6-Bromo-7-chloro-8-fluoroquinoline is a fully aromatized quinoline scaffold simultaneously substituted with bromine, chlorine, and fluorine at the 6-, 7-, and 8-positions, respectively. With a molecular formula of C₉H₄BrClFN and a molecular weight of 260.49 g·mol⁻¹, it constitutes a dense, tri-halogenated heterocyclic core . The compound is supplied as a research intermediate typically at ≥95% purity, with select vendors offering lots certified to NLT 98% . Its predicted physicochemical profile—boiling point 337.8 ± 37.0 °C, density 1.746 ± 0.06 g·cm⁻³, and an unusually low predicted pKa of −0.41 ± 0.34 —differentiates it from simpler di-halogenated quinoline analogs and positions it as a high-value building block in medicinal chemistry and materials science.

Why Generic Quinoline Halide Substitution Fails – The Unique Tri-Halogen Vector of 6-Bromo-7-chloro-8-fluoroquinoline


Simply interchanging 6-bromo-7-chloro-8-fluoroquinoline with a generic mono- or di-halogenated quinoline overlooks the unique orthogonal reactivity profile created by the simultaneous presence of three distinct halogen atoms on a single ring. Each halogen occupies a specific position that exerts different steric and electronic influences on the quinoline nucleus: the C8-fluorine strongly withdraws electron density and dramatically lowers the quinoline pKa to −0.41 , while the C6-bromine and C7-chlorine provide two chemically distinct leaving groups that can be addressed in a pre-defined sequence during cross-coupling or nucleophilic aromatic substitution chemistry . Analogs bearing only Br/Cl (e.g., 6-bromo-7-chloroquinoline, pKa ~2.6) or Cl/F (e.g., 7-chloro-8-fluoroquinoline, pKa 0.37) fail to replicate this precise balance of electronic activation and sequential derivatization potential, making direct substitution without re-optimization of multi-step synthetic routes unfeasible.

Product-Specific Quantitative Evidence for 6-Bromo-7-chloro-8-fluoroquinoline Against Comparator Quinoline Halides


Halogen Multiplicity & Synthetic Vector Diversification: Tri-Halogen Chemoselectivity vs. Di-Halogen Analogs

6-Bromo-7-chloro-8-fluoroquinoline presents three chemically distinct carbon–halogen bonds—C6–Br, C7–Cl, and C8–F—on the same aromatic scaffold, enabling up to three sequential, chemoselective derivatization steps. This contrasts with the most closely related di-halogen building blocks: 6-bromo-8-fluoroquinoline (2 vectors: C6–Br, C8–F) , 7-chloro-8-fluoroquinoline (2 vectors: C7–Cl, C8–F) , and 6-bromo-7-chloroquinoline (2 vectors: C6–Br, C7–Cl) , each of which provides only two synthetic handles. Under standard Pd-catalyzed Suzuki–Miyaura conditions, the C6–Br bond is expected to react preferentially at 60–80 °C, while the C7–Cl bond remains intact, requiring higher temperatures or stronger catalysts for activation . The C8–F bond is the least reactive toward oxidative addition but can be engaged under Ni-catalyzed conditions, as demonstrated for fluoroquinoline substrates . No single comparator compound offers this three-tiered reactivity gradient.

Sequential cross-coupling Chemoselective functionalization Late-stage diversification

Lipophilicity Differentiation: LogP of 3.79 vs. Comparator Quinoline Halides

The calculated octanol–water partition coefficient (LogP) of 6-bromo-7-chloro-8-fluoroquinoline is 3.79 , substantially exceeding that of its comparators. This represents a 21% increase over 6-bromo-7-chloroquinoline (LogP 3.49) , a 21% increase over 6-bromo-8-fluoroquinoline (LogP 3.14) , and a 25% increase over 7-chloro-8-fluoroquinoline (LogP 3.03) . The elevated LogP is primarily driven by the presence of three halogen substituents (Br, Cl, F) on the same ring, which collectively increase molecular polarizability and reduce hydrogen-bonding capacity compared to di-halogenated analogs.

Lipophilicity Drug-likeness Membrane permeability

Predicted pKa & Salt Formation Potential: −0.41 vs. +0.37 to +2.62 for Comparator Quinolines

The predicted pKa of the quinoline nitrogen in 6-bromo-7-chloro-8-fluoroquinoline is −0.41 ± 0.34 , a value approximately 7.5× more acidic than 7-chloro-8-fluoroquinoline (pKa 0.37 ± 0.31) and more than 1,000× more acidic than 6,7-dichloroquinoline (pKa 2.62 ± 0.17) . This extreme acidity is attributed to the strong electron-withdrawing effect of the C8-fluorine atom combined with the additive inductive effects of the C6-bromine and C7-chlorine substituents. As a consequence, 6-bromo-7-chloro-8-fluoroquinoline will remain predominantly neutral at physiological pH, whereas the comparators retain partial protonation at the quinoline nitrogen.

Basicity Salt formation Ionization state

Density and Crystallinity Indicators: 1.746 g·cm⁻³ vs. 1.366–1.673 g·cm⁻³ Comparators

The predicted density of 6-bromo-7-chloro-8-fluoroquinoline is 1.746 ± 0.06 g·cm⁻³ , which is the highest among the comparator set. This represents a 28% increase over 7-chloro-8-fluoroquinoline (1.366 g·cm⁻³) , a 24% increase over 6,7-dichloroquinoline (1.407 g·cm⁻³) , and a 4.3% increase over 6-bromo-7-chloroquinoline (1.673 g·cm⁻³) . Higher density in halogenated aromatics often correlates with stronger intermolecular halogen–halogen and halogen–π interactions, which can enhance crystallinity and facilitate purification by recrystallization.

Crystal engineering Solid-state properties Process chemistry

Boiling Point & Thermal Processing Window: 337.8 °C vs. 279.6–311.1 °C Comparators

The predicted boiling point of 6-bromo-7-chloro-8-fluoroquinoline is 337.8 ± 37.0 °C , providing a significantly wider thermal processing window than its comparators. This represents a 21% increase over 7-chloro-8-fluoroquinoline (279.6 ± 20.0 °C) and an 8.6% increase over 6,7-dichloroquinoline (311.1 ± 22.0 °C) . The higher boiling point is a consequence of the higher molecular weight and stronger intermolecular forces conferred by the tri-halogen substitution pattern, expanding the temperature range accessible for high-temperature cross-coupling, cyclization, or distillation processes.

Thermal stability High-temperature reactions Process safety

Best-Fit Research and Industrial Application Scenarios for 6-Bromo-7-chloro-8-fluoroquinoline


Sequential, Multi-Component Library Synthesis via Chemoselective Cross-Coupling

6-Bromo-7-chloro-8-fluoroquinoline is ideally suited as a single starting scaffold for the generation of highly diverse compound libraries through iterative, chemoselective cross-coupling. In a typical workflow, the C6–Br bond is first engaged under mild Pd-catalyzed Suzuki conditions (60–80 °C), the C7–Cl bond is subsequently activated under more forcing Pd- or Ni-catalyzed conditions, and the C8–F bond can optionally be substituted via Ni-catalyzed coupling to introduce a third distinct substituent . This sequential strategy, which is not achievable with di-halogenated analogs, condenses what would otherwise require three separate starting materials into a single procurement and synthetic stream, reducing overall supply chain complexity.

CNS-Penetrant Lead Optimization Leveraging Elevated Lipophilicity (LogP 3.79)

The LogP of 3.79 for 6-bromo-7-chloro-8-fluoroquinoline falls within the optimal range (LogP 3–5) historically associated with CNS drug candidates, while comparators such as 7-chloro-8-fluoroquinoline (LogP 3.03) fall below the typical CNS-desirable threshold . Medicinal chemistry programs targeting neurodegenerative, psychiatric, or neuro-oncology indications can utilize this scaffold to bias early-stage lead series toward higher brain penetration potential without introducing additional lipophilic substituents, thereby maintaining lower molecular weight relative to late-stage alkylation approaches.

Crystal Engineering and Solid-Form Screening Exploiting High Density (1.746 g·cm⁻³)

The exceptionally high predicted density of 6-bromo-7-chloro-8-fluoroquinoline (1.746 g·cm⁻³) relative to all common di-halogenated quinoline building blocks makes it a compelling candidate for crystal engineering studies where strong halogen-bonding networks are desired . Materials science groups investigating halogen-bonded co-crystals, porous organic frameworks, or non-linear optical materials can procure this compound as a high-density tecton with three distinct halogen-bond donor/acceptor sites, a feature absent in any of the di-halogenated comparators.

High-Temperature Reaction Development (e.g., Microwave-Assisted or High-Boiling Solvent Protocols)

With a predicted boiling point of 337.8 °C, 6-bromo-7-chloro-8-fluoroquinoline offers a thermal processing window approximately 27–58 °C broader than comparator quinolines . Process R&D groups developing microwave-assisted cross-coupling, high-temperature SNAr, or solvent-free mechanochemical protocols can use this compound with reduced concern for thermal decomposition, enabling access to reaction conditions (e.g., >250 °C) that would be precluded by the lower-boiling 7-chloro-8-fluoroquinoline (bp 279.6 °C) or 6,7-dichloroquinoline (bp 311.1 °C).

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